Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate
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Overview
Description
Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate is a chemical compound with the molecular formula C12H15NO5 and a molecular weight of 253.25 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with hydroxy, methyl, and diethyl ester groups . It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate typically involves a Diels-Alder reaction followed by aromatization . One common method includes the reaction of 5-ethoxy-4-methyloxazole with diethyl maleate to form the desired product . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity. Industrial production methods may involve the use of silane monomers or polysiloxanes for the reduction of intermediate compounds .
Chemical Reactions Analysis
Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using silane monomers or polysiloxanes to form pyridoxine.
Oxidation: It can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: The hydroxy and ester groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include silane monomers, polymethylhydrosiloxane, and other reducing agents . The major products formed from these reactions include pyridoxine and other pyridine derivatives .
Scientific Research Applications
Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate involves its conversion to pyridoxine, which then participates in various biochemical pathways . Pyridoxine acts as a coenzyme in amino acid metabolism, neurotransmitter synthesis, and other vital processes . The molecular targets include enzymes involved in these pathways, such as aminotransferases and decarboxylases .
Comparison with Similar Compounds
Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate can be compared with similar compounds such as:
5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid: This compound is a structural derivative and shares similar chemical properties.
The uniqueness of this compound lies in its ability to serve as a versatile intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-4-17-11(15)8-6-13-7(3)10(14)9(8)12(16)18-5-2/h6,14H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEMVHUBFNXQSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1C(=O)OCC)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569380 |
Source
|
Record name | Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2397-71-9 |
Source
|
Record name | Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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